butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
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Overview
Description
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a butyl ester group attached to an indoloquinoxaline core, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
For instance, indole derivatives are known to play a significant role in cell biology and have been used in the treatment of various disorders . Quinoxaline derivatives have been studied for their multifunctional properties against many targets, receptors, or microorganisms .
Mode of Action
Indole and quinoxaline derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Indole and quinoxaline derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Indole and quinoxaline derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate may have a broad impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole and quinoxaline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole, a related compound, is known to be produced by the degradation of tryptophan in higher plants
Preparation Methods
The synthesis of butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the following steps:
Cyclocondensation Reaction: The initial step involves the cyclocondensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core.
Indole Formation: The quinoxaline core is then subjected to a series of reactions to introduce the indole moiety.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the growth of cancer cells.
Pharmacology: It exhibits antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.
Materials Science: The compound’s unique photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can be compared with other similar compounds such as:
Olaquindox: A quinoxaline derivative used as an antibiotic in veterinary medicine.
Echinomycin: An indoloquinoxaline antibiotic that binds to DNA and inhibits transcription.
Atinoleutin: Another indoloquinoxaline compound with anticancer properties.
The uniqueness of this compound lies in its specific ester group, which may influence its solubility, bioavailability, and overall biological activity compared to other similar compounds.
Biological Activity
Butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the indoloquinoxaline class of compounds. Its structure features an indole and a quinoxaline moiety, which are known for their biological significance. The butyl group enhances the compound's solubility and bioactivity, making it a promising candidate for drug development.
Chemical Formula: C21H21N3O2
CAS Number: 843622-89-9
Molecular Weight: 347.41 g/mol
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity: Studies indicate that this compound has potential as an anticancer agent. It interacts with DNA through intercalation, which can inhibit cancer cell proliferation. Research has demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Antiviral Properties: The indoloquinoxaline derivatives have shown antiviral activity against several viruses. The mechanism is believed to involve inhibition of viral replication processes .
- Antimicrobial Effects: The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested using the disc diffusion method, showing significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation: The compound's ability to intercalate into DNA disrupts the replication process, making it effective against cancer cells.
- Enzyme Inhibition: It may inhibit specific enzymes involved in viral replication or bacterial metabolism, contributing to its antimicrobial and antiviral effects .
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound induces oxidative stress in cells, leading to apoptosis in cancer cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds can be useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6H-Indolo[2,3-b]quinoxaline | Core structure similar; lacks butyl group | Anticancer, antimicrobial |
Ellipticine | Indole-based structure; different substitution | Anticancer |
Isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate | Similar core; different substituent at 6-position | Antiviral |
This table illustrates how this compound stands out due to its specific substitution pattern and enhanced solubility compared to other compounds in the same class .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy Study: A study reported that this compound exhibited IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, demonstrating superior efficacy compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing: In another study focusing on antimicrobial activity, this compound showed effective inhibition against multiple bacterial strains with MIC values comparable to established antibiotics .
Properties
IUPAC Name |
butyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-4-12-26-18(25)13-24-20-14(2)8-7-9-15(20)19-21(24)23-17-11-6-5-10-16(17)22-19/h5-11H,3-4,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIBYFVMOHEGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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